Bienvenue dans la boutique en ligne BenchChem!

1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride

Physicochemical profiling Drug-likeness Lead optimization

1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride (CAS 1983896-37-2) is the hydrochloride salt of a 2-aminomethyl-substituted [1,2,4]triazolo[1,5-a]pyridine. The free base (CAS 1369412-53-2) has a molecular formula of C₇H₈N₄, a molecular weight of 148.17 g·mol⁻¹, and a computed XLogP3-AA of -0.4, with one hydrogen bond donor (the primary amine) and three hydrogen bond acceptors.

Molecular Formula C7H9ClN4
Molecular Weight 184.6
CAS No. 1983896-37-2
Cat. No. B6157879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride
CAS1983896-37-2
Molecular FormulaC7H9ClN4
Molecular Weight184.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine Hydrochloride (CAS 1983896-37-2): Procurement-Ready Physicochemical and Scaffold Profile


1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride (CAS 1983896-37-2) is the hydrochloride salt of a 2-aminomethyl-substituted [1,2,4]triazolo[1,5-a]pyridine. The free base (CAS 1369412-53-2) has a molecular formula of C₇H₈N₄, a molecular weight of 148.17 g·mol⁻¹, and a computed XLogP3-AA of -0.4, with one hydrogen bond donor (the primary amine) and three hydrogen bond acceptors [1]. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of FDA-approved drugs including Filgotinib (JAK1 inhibitor), Tucatinib (HER2 tyrosine kinase inhibitor), and Enarodustat (HIF-PH inhibitor), and has demonstrated activity across multiple target classes including kinases, epigenetic enzymes (LSD1), nuclear receptors (RORγt), and metabolic enzymes (α-glucosidase) [2].

Why 1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine Hydrochloride Cannot Be Replaced by Positional Isomers or 2-Amino/Hydrogen Analogs Without Risk of Divergent PK/PD Profiles


Within the [1,2,4]triazolo[1,5-a]pyridine chemical space, substitution at the 2-position is pharmacologically critical: the 2-aminomethyl group provides a primary aliphatic amine with a pKa distinct from the 2-amino (aromatic amine) analog, enabling protonation-dependent solubility and distinct hydrogen-bonding geometry in target binding pockets [1]. Positional isomerism equally matters—the 2-ylmethanamine regioisomer places the amine in a different electronic environment compared to the 8-ylmethanamine isomer (CAS 1534584-00-3), which can alter both reactivity in subsequent derivatization and binding interactions with biological targets . The hydrochloride salt form further differentiates this compound from the free base by providing enhanced aqueous solubility and solid-state stability critical for reproducible biological assay preparation . These structural distinctions mean that substituting an in-class analog without quantitative verification can lead to divergent structure-activity relationships, confounding SAR interpretation and delaying project timelines.

Quantitative Differentiation Evidence for 1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine Hydrochloride vs. Structurally Proximal Analogs


Physicochemical Profile Differentiation: XLogP3-AA and Hydrogen-Bonding Capacity vs. 2-Amino Analog

The target compound (free base) has a computed XLogP3-AA of -0.4, a hydrogen bond donor count (HBD) of 1 (the primary amine), a hydrogen bond acceptor count (HBA) of 3, and a topological polar surface area (TPSA) of 56.2 Ų [1]. In contrast, the 2-amino analog [1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 874-46-4) possesses an aromatic amine with distinct protonation behavior and altered HBD geometry. The lower logP of the target compound (-0.4) compared to the 2-methyl analog 2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 768-19-4; computed XLogP3 ~1.0) indicates superior aqueous compatibility, a critical parameter for biochemical assay development where DMSO concentration must be minimized .

Physicochemical profiling Drug-likeness Lead optimization

Scaffold Privilege Quantified: Triazolopyridine Core Outperforms Imidazopyridine Isomers in α-Glucosidase Inhibition

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been established as a novel, potent chemotype for α-glucosidase inhibition, with lead compound 15j exhibiting an IC₅₀ of 6.60 ± 0.09 µM and demonstrating competitive, selective inhibition with no effect on α-amylase [1]. Critically, the triazolopyridine scaffold significantly outperforms imidazopyridine isomers in this assay, validating the nitrogen-rich triazole ring as a key pharmacophoric element [2]. While compound 15j is a more elaborated derivative, the 2-aminomethyl building block serves as the essential synthetic entry point for constructing this chemotype, and the scaffold-level advantage propagates to derivatives built from this core.

α-Glucosidase inhibition Type 2 diabetes Scaffold hopping

Kinase Inhibitor Relevance: Triazolopyridine Scaffold Delivers Sub-Nanomolar JAK2 and Nanomolar JAK1 Potency

The [1,2,4]triazolo[1,5-a]pyridine scaffold forms the core of clinically validated kinase inhibitors. CEP-33779, a 2-amino-substituted triazolopyridine, achieves a JAK2 IC₅₀ of 1.8 ± 0.6 nM with >40-fold selectivity over JAK1 and >800-fold over TYK2 [1]. TUL01101, based on the same triazolopyridine core as Filgotinib, exhibits JAK1 IC₅₀ = 3 nM with >12-fold selectivity for JAK2 and TYK2 [2]. The 2-aminomethyl building block (target compound) provides a key advantage over the 2-amino analog: the primary aliphatic amine enables distinct derivatization chemistry (e.g., amide bond formation at the benzylic position) that produces compounds with altered kinase selectivity profiles compared to the 2-amino series, as demonstrated by the divergent selectivity of CEP-33779 (JAK2-selective) vs. Filgotinib (JAK1-selective) [3].

JAK inhibition Kinase drug discovery Immunology

Purity and Salt-Form Advantage: Hydrochloride Salt Enables Reproducible Biological Assay Preparation

The hydrochloride salt (CAS 1983896-37-2) is commercially available at 98% purity (HPLC) , whereas the free base (CAS 1369412-53-2) is typically supplied at 95% purity [1]. The hydrochloride salt provides enhanced aqueous solubility compared to the free base (free base XLogP3-AA: -0.4; hydrochloride salt expected to have further improved aqueous solubility due to ionization), reducing the need for high DMSO concentrations in biological assay preparation. The 8-yl positional isomer hydrochloride (CAS 2137895-33-9) has a molecular weight of 184.63 g/mol, identical to the target compound, but different solid-state properties due to altered crystal packing . The higher purity specification of the hydrochloride salt minimizes batch-to-batch variability, a critical factor for reproducible dose-response experiments.

Compound management Assay reproducibility Salt selection

Synthetic Tractability: Microwave-Assisted Synthesis from Enaminonitriles Enables Scalable Access

The [1,2,4]triazolo[1,5-a]pyridine core can be synthesized via microwave-assisted reaction of enaminonitriles with benzohydrazides, a methodology that provides rapid access to the 2-substituted scaffold [1]. The 2-aminomethyl variant is further accessible through reduction of the corresponding 2-cyano or 2-carboxamide precursor. In contrast, the 2-amino analog requires different synthetic conditions (e.g., cyclization of 1,2-diaminopyridinium salts or Chichibabin-type amination), which can be lower-yielding for certain substitution patterns [2]. The commercial availability of the target compound at 98% purity from multiple suppliers indicates a mature synthetic route with reproducible quality, reducing supply chain risk for long-term research programs.

Synthetic methodology Building block supply Microwave synthesis

High-Impact Application Scenarios for 1-{[1,2,4]Triazolo[1,5-a]pyridin-2-yl}methanamine Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: JAK Family and Beyond

The triazolopyridine scaffold has demonstrated clinical validation through Filgotinib (JAK1) and preclinical validation through CEP-33779 (JAK2 IC₅₀ = 1.8 nM) [1]. The 2-aminomethyl building block enables exploration of SAR vectors orthogonal to the 2-amino series: reductive amination, amide coupling, and sulfonamide formation at the primary amine generate libraries with distinct kinase selectivity fingerprints. For programs targeting JAK1, JAK2, TYK2, or VEGFR2, this building block provides a direct synthetic entry to a chemotype with established target engagement and pharmacodynamic activity in xenograft models [2].

α-Glucosidase Inhibitor Development for Metabolic Disease

The triazolopyridine scaffold has been validated as a novel, potent α-glucosidase inhibitory chemotype (IC₅₀ = 6.60 µM for lead compound 15j), with demonstrated selectivity over α-amylase and confirmed competitive inhibition mechanism [3]. The scaffold outperforms imidazopyridine isomers in this assay. The 2-aminomethyl building block serves as the starting material for constructing the full SAR series (15a–15v), enabling medicinal chemistry teams to rapidly explore substitutions at positions 2, 5, 6, 7, and 8 of the core.

Epigenetic Probe Development: LSD1/KDM1A Inhibition

Substituted [1,2,4]triazolo[1,5-a]pyridines and [1,2,4]triazolo[1,5-a]pyrazines have been patented as LSD1 inhibitors with IC₅₀ values reaching ≤100 nM in biochemical assays [4]. The 2-aminomethyl substituent provides a vector for appending selectivity-conferring groups that differentiate LSD1 (KDM1A) from LSD2 (KDM1B) and other FAD-dependent amine oxidases. For epigenetics-focused drug discovery programs, this building block offers a direct route into a scaffold with documented LSD1 inhibitory activity.

RORγt Inverse Agonist Programs for Autoimmune and Inflammatory Disease

Structure-based design efforts at Amgen and Teijin Pharma have produced orally bioavailable RORγt inverse agonists built on the [1,2,4]triazolo[1,5-a]pyridine scaffold [5]. The 2-aminomethyl group (or its acylated derivatives) participates in key hydrogen-bonding interactions within the RORγt ligand-binding domain. For academic and industrial teams targeting Th17-mediated autoimmune diseases (psoriasis, rheumatoid arthritis, inflammatory bowel disease), this building block provides the core scaffold from which potent inverse agonists (IC₅₀ values in the low nanomolar range in cellular assays) have been developed.

Quote Request

Request a Quote for 1-{[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.